[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol
Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol: is an organic compound with the molecular formula C₆H₁₄N₂O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine derivatives can influence their pharmacokinetic profile .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reduction of pyrrolidin-3-one derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, reduction, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives using reducing agents like LiAlH₄ or NaBH₄.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in solvents like ether or tetrahydrofuran (THF).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: It can be used in the synthesis of compounds with antimicrobial, antiviral, or anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be used in the design of drugs targeting specific biological pathways .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle with similar chemical properties.
Aminoethylpiperazine: A derivative of piperazine with similar functional groups.
Uniqueness: [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol is unique due to its specific structure, which combines the properties of pyrrolidine and an amino alcohol. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
[1-(2-aminoethyl)pyrrolidin-3-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARNVCJPCUFPRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801273905 | |
Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353965-74-8 | |
Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353965-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinemethanol, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801273905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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